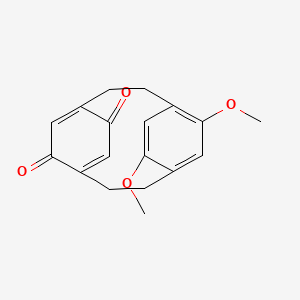
(2.2)-Paracyclophane-2,5-dione, 2',5'-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(22)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is a unique organic compound belonging to the class of paracyclophanes Paracyclophanes are known for their strained ring structures and interesting electronic properties, making them valuable in various fields of research and application
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- typically involves the following steps:
Formation of the Paracyclophane Core: This is achieved through a series of cyclization reactions, often starting with a suitable aromatic precursor.
Introduction of Methoxy Groups: The methoxy groups are introduced via electrophilic aromatic substitution reactions using reagents like dimethyl sulfate or methanol in the presence of a catalyst.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more complex structures.
Reduction: Reduction reactions can be performed to modify the dione to other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism by which (2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- exerts its effects involves interactions with various molecular targets. The methoxy groups and dione structure allow it to participate in electron transfer reactions, potentially affecting cellular pathways and enzyme activities. Specific molecular targets and pathways may include oxidative stress pathways and enzyme inhibition.
類似化合物との比較
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): A psychoactive compound with similar methoxy substitutions.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its hallucinogenic properties.
2,5-Dimethoxyphenethylamine: Another compound with similar structural features.
Uniqueness
(2.2)-Paracyclophane-2,5-dione, 2’,5’-dimethoxy- is unique due to its paracyclophane core, which imparts distinct electronic properties and reactivity compared to other dimethoxy-substituted compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
55076-10-3 |
|---|---|
分子式 |
C18H18O4 |
分子量 |
298.3 g/mol |
IUPAC名 |
11,13-dimethoxytricyclo[8.2.2.24,7]hexadeca-1(12),4(16),6,10,13-pentaene-5,15-dione |
InChI |
InChI=1S/C18H18O4/c1-21-17-9-14-6-4-12-8-15(19)11(7-16(12)20)3-5-13(17)10-18(14)22-2/h7-10H,3-6H2,1-2H3 |
InChIキー |
FUDSQXITOKBNCG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1CCC3=CC(=O)C(=CC3=O)CC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


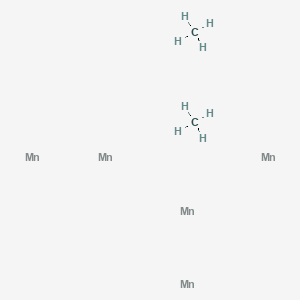


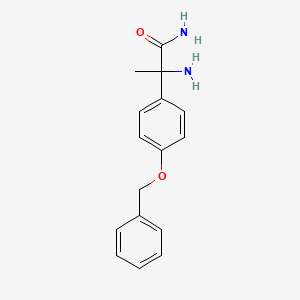
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
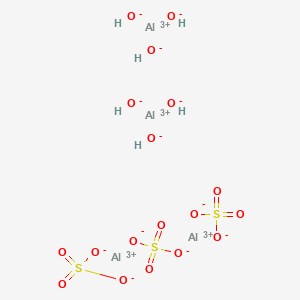
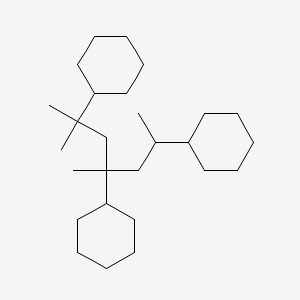
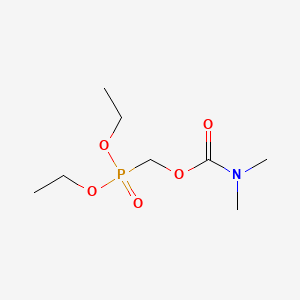

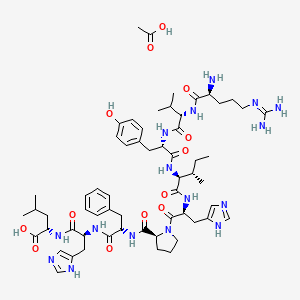
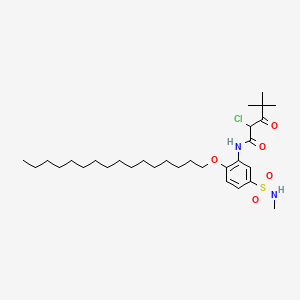
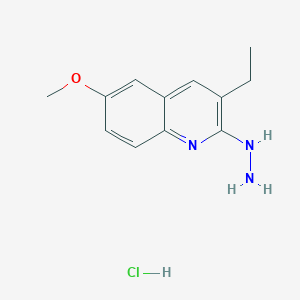
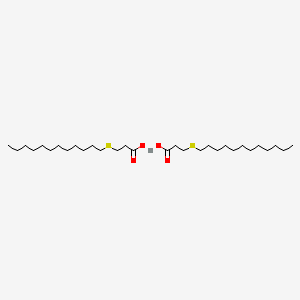
![2-[(3-Aminophenyl)methylene]butanoic acid](/img/structure/B13750888.png)
